
N-(3-isobutoxyphenyl)-2-furamide
Overview
Description
N-(3-isobutoxyphenyl)-2-furamide: is an organic compound that features a furan ring and a phenyl group substituted with an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isobutoxyphenyl)-2-furamide typically involves the reaction of 3-isobutoxyphenylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-isobutoxyphenylamine+2-furoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-isobutoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-(3-isobutoxyphenyl)-2-furamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the furan and phenyl groups.
Mechanism of Action
The mechanism by which N-(3-isobutoxyphenyl)-2-furamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The isobutoxy group can enhance lipophilicity, improving membrane permeability and bioavailability. The furan ring can participate in π-π interactions, contributing to binding affinity.
Comparison with Similar Compounds
- N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide
- N-(3-isobutoxyphenyl)isonicotinamide
Comparison: N-(3-isobutoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. In contrast, N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide and N-(3-isobutoxyphenyl)isonicotinamide have different core structures, leading to variations in their chemical and biological properties. The furan ring in this compound allows for unique interactions and reactivity not observed in the other compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(3-isobutoxyphenyl)-2-furamide and related carboxamide derivatives?
- Methodological Answer : Synthesis typically involves coupling 2-furoic acid derivatives with substituted anilines. For example, methyl furan-2-carboxylate can be activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with 3-isobutoxyaniline under basic conditions (e.g., NaOH or pyridine) to yield the target compound. Solvent choice (e.g., DMF, THF) and temperature (60–80°C) are critical for optimizing yield .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Post-synthesis characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.
- Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade material).
- Thermal Analysis : Melting point determination (e.g., 180–185°C range for similar derivatives) .
Advanced Research Questions
Q. How can computational tools guide the prediction of pharmacokinetic properties for this compound?
- Methodological Answer : Molecular descriptors (e.g., logP, polar surface area) from PubChem or ChemAxon software predict absorption and metabolism. For instance, the isobutoxy group increases lipophilicity (logP ~3.5), potentially enhancing blood-brain barrier permeability but reducing aqueous solubility. Molecular docking (AutoDock Vina) can model interactions with targets like quinone oxidoreductase 2 (QR2), a pathway implicated in oxidative stress .
Q. What strategies resolve contradictions in biological activity data across structurally similar furamides?
- Methodological Answer :
- Systematic SAR Studies : Compare N-(3-isobutoxyphenyl) with analogs (e.g., 3-ethoxy or 3-chloro substituents) in standardized assays (e.g., IC₅₀ for QR2 inhibition).
- Model Selection : In vitro vs. in vivo discrepancies may arise from metabolic stability; use hepatic microsome assays to assess CYP450-mediated degradation .
- Example: Anti-hyperlipidemic activity in Wistar rats showed 3a (4-benzoylphenyl) reduced LDL-C by 40%, while 3b (3-benzoylphenyl) was less effective, highlighting positional isomer effects .
Q. How to design analogs of this compound to enhance metabolic stability?
- Methodological Answer :
- Isotopic Labeling : Replace labile protons (e.g., ortho to the amide) with deuterium to slow oxidative metabolism.
- Bioisosteres : Substitute the furan ring with thiophene (improves stability) or pyridine (enhances solubility).
- Prodrug Approach : Mask the amide as an ester to improve oral bioavailability .
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in metabolic disorders?
- Methodological Answer :
- Hyperlipidemia Models : Triton WR-1339-induced hyperlipidemia in Wistar rats, monitoring TC, TG, HDL-C, and LDL-C over 18–24 hours.
- Dosage : Administer 50–100 mg/kg orally; compare with statins (positive controls).
- Tissue Distribution : LC-MS/MS quantifies compound levels in liver and plasma to correlate efficacy with exposure .
Properties
IUPAC Name |
N-[3-(2-methylpropoxy)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(2)10-19-13-6-3-5-12(9-13)16-15(17)14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXOLWMJVHKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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